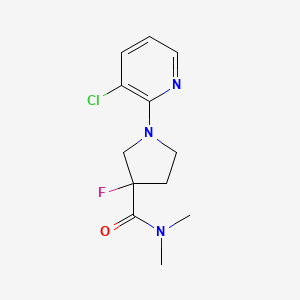
1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide, commonly known as CEP-32496, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the receptor tyrosine kinase, MET, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
CEP-32496 inhibits MET by binding to its kinase domain, thereby preventing its activation and downstream signaling. MET activation leads to the activation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and STAT3, which are involved in cell proliferation, survival, and migration. By inhibiting MET, CEP-32496 can block these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
CEP-32496 has been shown to have potent anti-cancer activity in various preclinical models of cancer. It can induce cell death in cancer cells and inhibit tumor growth in vivo. In addition, CEP-32496 has also been shown to have anti-fibrotic effects in models of idiopathic pulmonary fibrosis, and anti-inflammatory effects in models of atherosclerosis. However, the effects of CEP-32496 on normal cells and tissues are not well understood, and further studies are needed to investigate its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-32496 is a potent and selective inhibitor of MET, and has been widely used in preclinical studies to investigate the role of MET in various diseases. However, one of the limitations of CEP-32496 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, CEP-32496 has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the development of CEP-32496 and other MET inhibitors. One potential direction is the development of prodrugs or formulations that can improve the solubility and pharmacokinetic properties of CEP-32496. Another direction is the investigation of combination therapies that can enhance the anti-cancer activity of CEP-32496, such as combining it with other targeted therapies or chemotherapy. Finally, further studies are needed to investigate the potential toxicity and side effects of CEP-32496 in vivo, and to identify potential biomarkers that can predict patient response to MET inhibitors.
Métodos De Síntesis
The synthesis of CEP-32496 involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 3-fluoro-N,N-dimethylpyrrolidine to form the desired product, CEP-32496. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
CEP-32496 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. MET is overexpressed in many types of cancer, and its activation is associated with tumor growth, invasion, and metastasis. CEP-32496 is a potent and selective inhibitor of MET, and has been shown to inhibit tumor growth in various preclinical models of cancer. In addition, CEP-32496 has also been studied for its potential use in the treatment of other diseases such as idiopathic pulmonary fibrosis, atherosclerosis, and diabetic nephropathy.
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O/c1-16(2)11(18)12(14)5-7-17(8-12)10-9(13)4-3-6-15-10/h3-4,6H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYUXMENLMXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2948796.png)
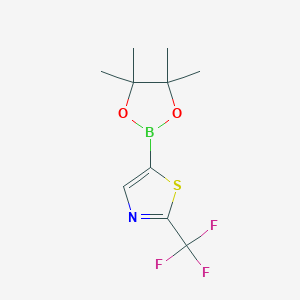
![1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2948799.png)
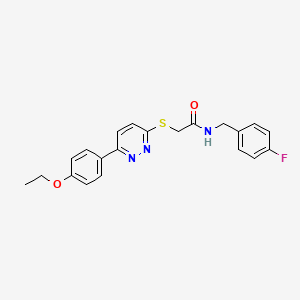
![6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2948804.png)
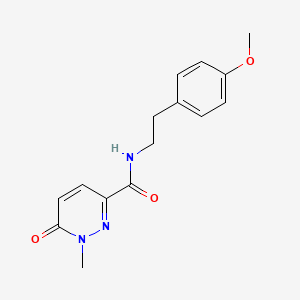
![2-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948808.png)
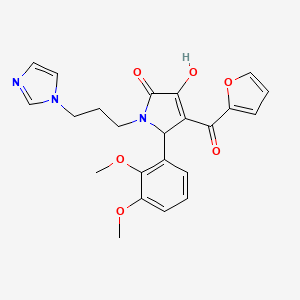

![4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol](/img/structure/B2948812.png)
![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)
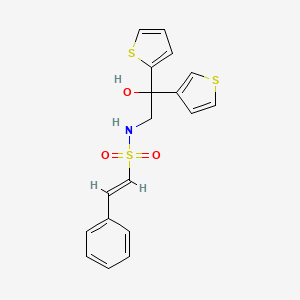
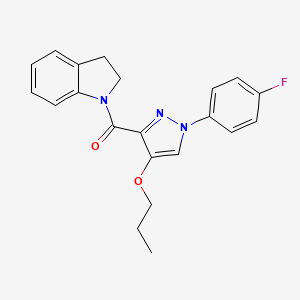
![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)